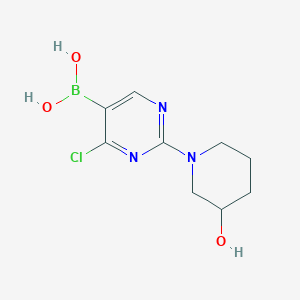
(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions and biological studies. This compound is characterized by the presence of a boronic acid group, a pyrimidine ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent to couple an aryl or vinyl halide with an organoboron compound . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted pyrimidine derivatives, which can be further utilized in chemical synthesis and biological studies.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications, including:
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity . This interaction can disrupt key signaling pathways and cellular processes, making it a valuable tool in biochemical research and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-Chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid include:
Pyridine-4-boronic acid pinacol ester: Used in the synthesis of new pyridazino derivatives.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Studied for their potential as selective inhibitors of protein kinase B (Akt).
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H13BClN3O3 |
|---|---|
Molekulargewicht |
257.48 g/mol |
IUPAC-Name |
[4-chloro-2-(3-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BClN3O3/c11-8-7(10(16)17)4-12-9(13-8)14-3-1-2-6(15)5-14/h4,6,15-17H,1-3,5H2 |
InChI-Schlüssel |
LKASGTLUGZBURG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1Cl)N2CCCC(C2)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
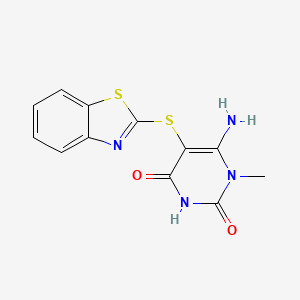
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085752.png)
![Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate](/img/structure/B14085757.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)
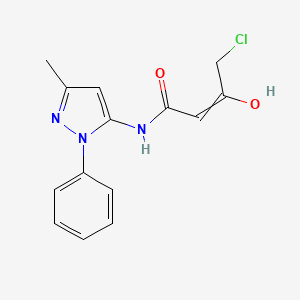
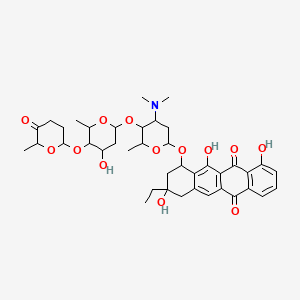

![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
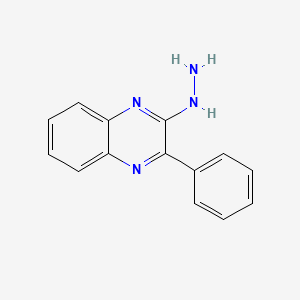
![1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14085800.png)
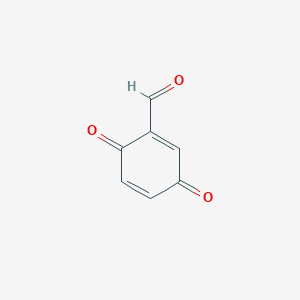
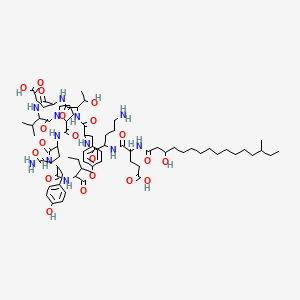
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14085820.png)
